molecular formula C15H25NO2 B3722615 3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one

3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one

Cat. No.: B3722615
M. Wt: 251.36 g/mol
InChI Key: MBXVXEJZHCPESX-UHFFFAOYSA-N
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Description

3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one is a synthetic organic compound with a complex structure It features a cyclohexene ring with multiple substituents, including hydroxy, dimethyl, and carbonimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one typically involves the condensation of aromatic aldehydes with 1,3-cyclohexanediones. Various catalysts can be employed to facilitate this reaction, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned catalysts. The process typically includes:

    Mixing the reactants: Aromatic aldehydes and 1,3-cyclohexanediones in the presence of a catalyst.

    Reaction conditions: Maintaining the reaction mixture at an optimal temperature and pressure to ensure high yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonimidoyl group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxy and carbonimidoyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of hydroxy, dimethyl, and carbonimidoyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-6-7-11(16-10(2)3)14-12(17)8-15(4,5)9-13(14)18/h10,17H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXVXEJZHCPESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NC(C)C)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one
Reactant of Route 2
3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one
Reactant of Route 3
3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one
Reactant of Route 4
3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one
Reactant of Route 5
3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one
Reactant of Route 6
Reactant of Route 6
3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one

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